molecular formula C4H10N2O2 B1266340 (3-Hydroxypropyl)urea CAS No. 16517-53-6

(3-Hydroxypropyl)urea

Cat. No. B1266340
CAS RN: 16517-53-6
M. Wt: 118.13 g/mol
InChI Key: DNPHEDNKXRMPAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Hydroxypropyl)urea and related compounds involves multiple steps, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Deng et al. (2022) synthesized a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, through a two-step substitution and one-step oxidation process. This methodology could be applicable to the synthesis of (3-Hydroxypropyl)urea, highlighting the versatility of urea derivatives in chemical synthesis (Deng et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives, including (3-Hydroxypropyl)urea, is characterized using various spectroscopic techniques. The study by Deng et al. (2022) utilized 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to characterize the synthesized compounds. These techniques provide detailed information on the structural features and physicochemical properties, which are crucial for understanding the behavior and reactivity of (3-Hydroxypropyl)urea.

Chemical Reactions and Properties

Urea and its derivatives undergo various chemical reactions, including hydroxyalkylation with compounds like propylene carbonate. Zarzyka-Niemiec (2008) investigated the hydroxyalkylation of urea and N,N′-bis(2-hydroxypropyl)urea with propylene carbonate, revealing insights into the reaction pathways and product analysis. Such studies are pivotal in understanding the reactivity and functionalization possibilities of (3-Hydroxypropyl)urea (Zarzyka-Niemiec, 2008).

Physical Properties Analysis

The physical properties of (3-Hydroxypropyl)urea derivatives are influenced by their molecular structure. Techniques such as X-ray crystallography provide insights into the crystal structure and physical characteristics. For example, Rao et al. (2010) described the crystal structure of an unsymmetrically substituted urea derivative, illustrating the impact of molecular structure on the physical properties (Rao et al., 2010).

Chemical Properties Analysis

The chemical properties of (3-Hydroxypropyl)urea, including its reactivity and interaction with other compounds, are of significant interest. Studies on urea derivatives have shown that they can act as efficient reagents in various chemical reactions. Annby et al. (2001) demonstrated the use of urea in the synthesis of a novel compound, showcasing its reactivity and potential as a chemical reagent (Annby et al., 2001).

Scientific Research Applications

Biological Activity in Antitumor Agents

(3-Hydroxypropyl)urea derivatives have been examined for their antitumor activity. Research shows that certain compounds with (3-Hydroxypropyl)urea exhibit significantly reduced antitumor activity compared to other isomeric derivatives. Their therapeutic activity is mainly attributed to their ability to induce DNA cross-linking, which is critical for antineoplastic effectiveness (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).

Urea-Hydroxyapatite Nanohybrids for Slow Release of Nitrogen

Urea-modified hydroxyapatite nanohybrids have been synthesized for use as a nanofertilizer. This approach provides a platform for the slow release of nitrogen, which is beneficial in agriculture for maintaining yield and reducing the amount of urea used (Kottegoda et al., 2017).

Enzyme-Functionalized Hydrogel Biosensors

Enzyme-functionalized hydrogel biosensors have been developed for detecting urea, which is vital in industrial applications and biomedical diagnostics. These biosensors show high sensitivity and selectivity to urea, essential for reliable sensing applications (Erfkamp, Guenther, & Gerlach, 2019).

Hindered Ureas as Masked Isocyanates

Hindered trisubstituted ureas, such as those containing (3-Hydroxypropyl)urea, demonstrate efficient substitution reactions with a range of nucleophiles under neutral conditions. This unique ability of hindered trisubstituted ureas is of interest for synthetic chemists in the preparation of amine derivatives (Hutchby et al., 2009).

Urea's Action on Hydrophobic Interactions

Studies have shown that urea, including derivatives like (3-Hydroxypropyl)urea, can affect hydrophobic interactions, which is important in understanding its denaturing power in proteins. This action of urea is found to be direct, through its preferential binding to polymer groups or plates, acting like a surfactant capable of forming hydrogen bonds (Zangi, Zhou, & Berne, 2009).

Safety And Hazards

The safety data sheet for urea, a related compound, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-hydroxypropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHEDNKXRMPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167850
Record name Urea, (3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypropyl)urea

CAS RN

16517-53-6
Record name N-(3-Hydroxypropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16517-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Phaengkhouane - 2009 - cornerstone.lib.mnsu.edu
In the search for new drug compounds, the current focus has been shifted to a class of compounds called peptidomimetics, which contain urea as possible drug candidates. …
Number of citations: 0 cornerstone.lib.mnsu.edu
SJ Vevelstad, A Grimstvedt, M Francois… - Industrial & …, 2022 - ACS Publications
Aqueous amine solvents are used to capture CO 2 from various flue gas sources. In this work, the chemical stability of a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)…
Number of citations: 2 pubs.acs.org
MJ Lusch, JA Tallarico - Organic Letters, 2004 - ACS Publications
A direct, Lewis acid-catalyzed Biginelli synthesis of 3,4-dihydropyrimidinones has been performed on high-capacity polystyrene macrobeads with a polymer O-silyl-attached N-(3-…
Number of citations: 68 pubs.acs.org
AF Ferris, OL Salerni, BA Schutz - Journal of Pharmaceutical …, 1966 - Wiley Online Library
Tosylation of Nâ•’Phenylâ•’N╲╒(3â•’hydroxypropyl) urea Page 1 Vol. 55, No. 2, February 1966 209 over anhydrous potassium carbonate and the ether then evaporated …
Number of citations: 5 onlinelibrary.wiley.com
J Paciorek-Sadowska - Journal of Porous Materials, 2012 - Springer
The method for preparation of boroorganic compound with application of N,N′-di(methyleneoxy-3-hydroxypropyl)urea and boric acid has been described. Then, the borate prepared …
Number of citations: 8 link.springer.com
US Kumar, S Nanjundan, BSR Reddy - Journal of Polymer Materials, 2002 - hero.epa.gov
… (2-hydroxyethyl urea) (TBHEU), hexamethylene bis(3-hydroxypropyl urea) (HMBHPU) and tolylene bis(3-hydroxypropyl urea) (TBHPU) were synthesized by reacting ethanolamine or …
Number of citations: 1 hero.epa.gov
RC Thomas, RW Judy - Journal of Medicinal Chemistry, 1972 - ACS Publications
Following oral administration of tritiated chlorpropamide,[(p-chlorophenyl) sulfonyl]-3-propylurea (I), to man, 80% of the radioactivity was excreted in urine during a 7-day period. In addn …
Number of citations: 17 pubs.acs.org
J Paciorek-Sadowska, B Czupryński… - … of Elastomers & …, 2016 - journals.sagepub.com
Waste of foam containing tri(N,N ′-dimethyleneoxy-3-hydroxypropyl)urea as a polyol was subjected to glycolysis process. After glycolysis, a liquid tea-coloured product, with high …
Number of citations: 15 journals.sagepub.com
MC Ghadab - 2015 - dialnet.unirioja.es
… 3-Hydroxypropyl urea and thiourea derivatives These compounds have been designed by the reduction of the carbonyl group of the above mentioned kynurenamine-urea and thiourea …
Number of citations: 2 dialnet.unirioja.es
SJ Vevelstad, A Grimstvedt, K Vernstad… - Available at SSRN …, 2022 - papers.ssrn.com
Aqueous amine solvents used for chemical absorption of CO2 will form unwanted compounds, often called degradation compounds, in the capture plant. The degradation compounds …
Number of citations: 0 papers.ssrn.com

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